molecular formula C80H144O8 B13396922 4-Ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

4-Ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

Cat. No.: B13396922
M. Wt: 1234.0 g/mol
InChI Key: UWADSUFAUYGJQM-UHFFFAOYSA-N
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Description

The compound “4-Ethenyl-3,5-dimethylcyclohexan-1-ol; 2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol” consists of multiple isomers of cyclohexanol derivatives. These compounds are characterized by the presence of methyl and prop-1-en-2-yl groups attached to the cyclohexane ring, which significantly influence their chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these cyclohexanol derivatives typically involves the alkylation of cyclohexanol or cyclohexanone with appropriate alkyl halides under basic conditions. For example, the reaction of cyclohexanol with methyl iodide in the presence of a strong base like sodium hydride can yield methylcyclohexanol derivatives.

Industrial Production Methods

Industrial production of these compounds may involve catalytic hydrogenation of corresponding cyclohexanones or cyclohexenes. The use of metal catalysts such as palladium or platinum can facilitate the hydrogenation process, leading to high yields of the desired cyclohexanol derivatives.

Chemical Reactions Analysis

Types of Reactions

These cyclohexanol derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to cyclohexanones or cyclohexanols.

    Reduction: Formation of cyclohexanes.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with metal catalysts (Pd, Pt).

    Substitution: Alkyl halides (e.g., methyl iodide) with strong bases (e.g., NaH).

Major Products

The major products formed from these reactions include cyclohexanones, cyclohexanes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

These cyclohexanol derivatives have diverse applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as solvents.

    Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for their potential use in drug development due to their structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances, flavors, and as additives in lubricants and polymers.

Mechanism of Action

The mechanism of action of these compounds depends on their specific chemical structure and the biological target. Generally, they may interact with enzymes or receptors, altering their activity and leading to various biological effects. For example, their hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound with a single hydroxyl group.

    Methylcyclohexanol: Similar compounds with methyl groups attached to the cyclohexane ring.

    Propylcyclohexanol: Compounds with propyl groups attached to the cyclohexane ring.

Uniqueness

The unique combination of methyl and prop-1-en-2-yl groups in these cyclohexanol derivatives imparts distinct chemical and physical properties, making them valuable for specific applications in research and industry. Their structural diversity allows for a wide range of reactivity and potential biological activities.

Properties

Molecular Formula

C80H144O8

Molecular Weight

1234.0 g/mol

IUPAC Name

4-ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/8C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9;1-7(2)10-6-9(11)5-4-8(10)3;1-7(2)9-6-8(3)4-5-10(9)11;1-7(2)9-5-4-8(3)6-10(9)11;1-7(2)9-5-4-6-10(11)8(9)3;1-7(2)10-8(3)5-4-6-9(10)11;1-7(2)9-6-4-5-8(3)10(9)11;1-4-10-7(2)5-9(11)6-8(10)3/h7*8-11H,1,4-6H2,2-3H3;4,7-11H,1,5-6H2,2-3H3

InChI Key

UWADSUFAUYGJQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=C)C)O.CC1CCC(C(C1)O)C(=C)C.CC1CCCC(C1C(=C)C)O.CC1CCCC(C1O)C(=C)C.CC1CCC(CC1C(=C)C)O.CC1CC(CC(C1)O)C(=C)C.CC1CC(CC(C1C=C)C)O.CC1C(CCCC1O)C(=C)C

Origin of Product

United States

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